![molecular formula C23H27N5O2S B2898136 1-Phenyl-4-({4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetyl)piperazine CAS No. 1251603-93-6](/img/structure/B2898136.png)
1-Phenyl-4-({4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetyl)piperazine
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Overview
Description
The molecule is a complex organic compound that includes a phenyl group, a piperazine ring, and an oxadiazole ring. These components are common in many pharmaceuticals and synthetic organic compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The presence of the phenyl, piperazine, and oxadiazole groups could make it reactive with various substances .Scientific Research Applications
Synthesis and Tuberculostatic Activity
Compounds with structures similar to 1-Phenyl-4-({4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetyl)piperazine have been synthesized and tested for their tuberculostatic activity. One study explored the synthesis of phenylpiperazine derivatives, demonstrating their potential in vitro tuberculostatic activity with minimum inhibiting concentrations within a specific range, highlighting their potential application in tuberculosis treatment Foks et al., 2004.
Antimicrobial and Antifungal Activities
Several studies have synthesized derivatives of piperazine and evaluated them for antimicrobial and antifungal activities. For instance, novel piperazine derivatives were synthesized, characterized, and shown to exhibit excellent antibacterial and antifungal activities compared to standard drugs Rajkumar, Kamaraj, & Krishnasamy, 2014. This research underscores the potential of these compounds in developing new antimicrobial agents.
Anticonvulsant Agents
Research into novel triazolyl/oxadiazolyl/thiadiazolyl-piperazine compounds has shown potential anticonvulsant activity. A study synthesized and evaluated a series of these compounds for their anticonvulsant effects, contributing valuable information to the development of new therapeutic agents for seizure disorders Archana, 2021.
Antidepressant and Antianxiety Activities
Derivatives of piperazine have been explored for their antidepressant and antianxiety activities. For example, a novel series of compounds showed significant effects in behavioral tests on mice, indicating their potential use in treating depression and anxiety Kumar et al., 2017.
Crystal Structure and Molecular Analysis
Studies have also focused on the crystal structure and molecular analysis of piperazine derivatives. The crystal structures of novel compounds have been determined, providing insights into their chemical behavior and interactions, which is crucial for drug design and development Kumara et al., 2017.
Safety and Hazards
properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c29-21(28-14-12-27(13-15-28)19-5-2-1-3-6-19)17-26-10-8-18(9-11-26)23-24-22(25-30-23)20-7-4-16-31-20/h1-7,16,18H,8-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBXAZKCJDLBED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=CS3)CC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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